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Introduction
Erythrosine sodium, also known as Erythrosine B or FD&C Red No. 3, is a tetra-iodinated

xanthene dye with diverse applications in biomedical research.[1][2] Initially utilized as a food

and cosmetic coloring agent, its utility in in vitro experimental settings has expanded

significantly.[2][3] Erythrosine B is recognized for its role as a biological stain, a photosensitizer

in photodynamic therapy (PDT), and as a promiscuous inhibitor of protein-protein interactions

(PPIs).[1][4][5] Its water solubility makes it particularly suitable for aqueous-based biological

applications.[1]

These application notes provide detailed protocols for the preparation and use of Erythrosine
sodium solutions in various in vitro assays, including cell viability assessment, cytotoxicity

studies, photodynamic inactivation of microbes, and as an inhibitor of protein-protein

interactions.

Physicochemical Properties and Handling of
Erythrosine Sodium
A summary of the key properties of Erythrosine sodium is presented in the table below.
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Property Value References

Synonyms
Erythrosine B, C.I. 45430, Acid

Red 51, FD&C Red No. 3
[1]

Molecular Formula C₂₀H₆I₄Na₂O₅ [1]

Molecular Weight 879.86 g/mol [1]

Appearance Red to brown powder [1][6]

Solubility

Water (~110 mg/mL), Ethanol

(~50 mg/mL), DMSO (~30

mg/mL)

[1][7][8]

Excitation Maximum (λex) 524-530 nm [1]

Emission Maximum (λem) 545-570 nm [1]

Storage

Store at room temperature or

-20°C, protected from light and

moisture.

[1][7]

Stability

Stable for at least 2 years

when stored correctly.

Aqueous solutions are

recommended to be used

fresh.

[1][7]

Experimental Protocols
Preparation of Erythrosine Sodium Stock Solutions
Objective: To prepare concentrated stock solutions of Erythrosine sodium for subsequent

dilution in various in vitro assays.

Materials:

Erythrosine sodium powder (≥85% dye content)
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Sterile distilled water, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), or

100% Ethanol

Sterile conical tubes (15 mL or 50 mL)

Vortex mixer

Sterile filters (0.22 µm)

Protocol:

Aqueous Stock Solution (e.g., 10 mg/mL in PBS):

1. Weigh out 100 mg of Erythrosine sodium powder and transfer it to a 15 mL sterile

conical tube.

2. Add 10 mL of sterile PBS (pH 7.2) to the tube.

3. Vortex thoroughly until the powder is completely dissolved. The solution will appear as a

cherry red color.[6]

4. For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile

tube.

5. Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C

for long-term storage, protected from light. It is recommended to use aqueous solutions

fresh whenever possible.[7]

Organic Stock Solution (e.g., 30 mg/mL in DMSO):

1. Weigh out 300 mg of Erythrosine sodium powder and transfer it to a 15 mL sterile

conical tube.

2. Add 10 mL of high-purity DMSO.

3. Vortex until the powder is fully dissolved. Gentle warming may be applied if necessary.
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4. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw

cycles.

Note: When preparing working solutions from an organic stock, ensure the final concentration

of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

Cell Viability Assessment using Erythrosine B Exclusion
Assay
Objective: To determine the percentage of viable cells in a cell suspension as an alternative to

Trypan Blue. This assay is based on the principle that viable cells with intact membranes

exclude the dye, while non-viable cells with compromised membranes take it up and appear

stained.[9][10]

Materials:

Cell suspension

0.02% (w/v) Erythrosine B working solution in PBS

Hemocytometer or automated cell counter

Microscope

Protocol:

Prepare a 0.02% (w/v) Erythrosine B working solution by diluting a concentrated stock

solution in sterile PBS. For example, add 20 µL of a 10 mg/mL stock solution to 9.98 mL of

PBS.

In a microcentrifuge tube, mix the cell suspension with the Erythrosine B working solution at

a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B). Mix gently by

pipetting. No incubation time is required.[1]

Immediately load the mixture into a hemocytometer.
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Under a light microscope, count the number of stained (non-viable) and unstained (viable)

cells in the central grid of the hemocytometer.

Calculate the percentage of viable cells using the following formula: % Viability = (Number of

unstained cells / Total number of cells) x 100

Quantitative Data Summary for Cell Viability Assays:

Parameter Recommended Value

Erythrosine B Working Concentration 0.02% (w/v) in PBS

Cell to Dye Ratio 1:1 (v/v)

Incubation Time None required

Experimental Workflow for Cell Viability Assay
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Caption: Workflow for determining cell viability using the Erythrosine B exclusion assay.

Cytotoxicity Assessment using MTT Assay with
Erythrosine B Treatment
Objective: To evaluate the cytotoxic effects of Erythrosine B on a cell line by measuring the

metabolic activity of the cells.

Materials:

Adherent or suspension cells
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Complete cell culture medium

Erythrosine B stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium and incubate for 24 hours.

Prepare serial dilutions of Erythrosine B from a stock solution in complete medium to achieve

the desired final concentrations (e.g., 0.1, 1, 10, 100, 200, 400 µg/mL).[8][11]

Remove the medium from the wells and add 100 µL of the Erythrosine B dilutions to the

respective wells. Include untreated control wells with medium only.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours

at 37°C.

After the incubation with MTT, carefully remove the medium and add 100 µL of MTT solvent

to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data from Literature for Erythrosine B Cytotoxicity:
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Cell Line Concentration Effect Reference

V79 Chinese hamster

lung cells
200 µg/mL Reduced colony size [11]

V79 Chinese hamster

lung cells
400 µg/mL ≥90% cell death [11]

Allium cepa root cells 0.25 mg/mL
Complete inhibition of

mitosis
[8]

HepG2 cells 50.0 and 70.0 µg/mL
Significant DNA

damage
[9]

In Vitro Photodynamic Therapy (PDT) Protocol
Objective: To assess the efficacy of Erythrosine B as a photosensitizer for the photodynamic

inactivation of microbial cells or cancer cells.

Materials:

Microbial or cancer cell culture

Erythrosine B stock solution

Appropriate buffer or cell culture medium

Light source with a suitable wavelength (e.g., green LED, λ ≈ 520-530 nm)

96-well plates or other suitable culture vessels

Equipment for assessing cell viability (e.g., plate reader for CFU counting or MTT assay)

Protocol for Microbial Inactivation:

Prepare a suspension of the microbial cells in a suitable buffer (e.g., PBS).

Add Erythrosine B to the microbial suspension to a final concentration (e.g., 5 µM).[1]
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Incubate the mixture in the dark for a specific period (e.g., 10 minutes) to allow for

photosensitizer uptake.

Expose the samples to a light source (e.g., green LED) for various durations (e.g., 10, 20, 30

minutes).[1] Include control groups: no Erythrosine B/no light, Erythrosine B/no light, and no

Erythrosine B/light.

After irradiation, perform serial dilutions and plate on appropriate agar to determine the

number of colony-forming units (CFU).

Calculate the reduction in microbial viability compared to the controls.

Protocol for Cancer Cell PDT:

Seed cancer cells in a suitable culture vessel and allow them to adhere.

Replace the medium with a medium containing the desired concentration of Erythrosine B

(e.g., low dose: 71.03 µM; high dose: 1136.50 µM).[11]

Incubate for a specific period to allow for drug uptake (e.g., 1 hour).

Wash the cells with PBS to remove excess Erythrosine B.

Add fresh medium and irradiate the cells with a light source at a specific fluence (e.g.,

122.58 J/cm²).[11]

After irradiation, incubate the cells for a desired period (e.g., 24 hours).

Assess cell viability using an appropriate method, such as the MTT assay.

Quantitative Data for Erythrosine B-based PDT:
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Target
Organism/Cell

Erythrosine B
Concentration

Light
Source/Fluenc
e

Outcome Reference

Shigella

dysenteriae
5 µM

Green LED (30

min)

~27% reduction

in survival
[1]

DOK (oral pre-

malignant) cells

71.03 µM (low

dose)
122.58 J/cm² Apoptosis [11]

DOK (oral pre-

malignant) cells

1136.50 µM

(high dose)
122.58 J/cm²

Necrosis, ~80%

cell killing
[11]

H357 (oral

malignant) cells

1136.50 µM

(high dose)
122.58 J/cm²

Apoptosis and

necrosis, ~60%

cell killing

[11]

Workflow for In Vitro Photodynamic Therapy
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Caption: A generalized workflow for conducting an in vitro photodynamic therapy experiment.

Inhibition of Protein-Protein Interactions (PPIs)
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Objective: To assess the inhibitory effect of Erythrosine B on a specific protein-protein

interaction using a pull-down assay. Erythrosine B has been identified as a promiscuous

inhibitor of several PPIs, with IC₅₀ values typically in the 2-20 µM range.[5]

Materials:

Purified "bait" protein with an affinity tag (e.g., His-tag or GST-tag)

Purified "prey" protein

Affinity beads (e.g., Ni-NTA agarose for His-tagged proteins)

Erythrosine B stock solution (in a suitable solvent like DMSO)

Wash buffer

Elution buffer

SDS-PAGE gels and associated reagents for analysis

Protocol:

Immobilize the tagged "bait" protein to the affinity beads according to the manufacturer's

protocol.

Wash the beads to remove any unbound "bait" protein.

In separate tubes, pre-incubate the "prey" protein with varying concentrations of Erythrosine

B (e.g., 0, 5, 10, 20, 50 µM) for 30 minutes at room temperature. Include a vehicle control

(e.g., DMSO).

Add the "prey" protein/Erythrosine B mixtures to the beads with the immobilized "bait"

protein.

Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

Centrifuge the tubes to pellet the beads and collect the supernatant (this contains the

unbound "prey" protein).
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the "bait" protein and any interacting "prey" protein from the beads using the elution

buffer.

Analyze the supernatant and eluted fractions by SDS-PAGE and Coomassie staining or

Western blotting to visualize the amount of "prey" protein that was pulled down in the

presence of different concentrations of Erythrosine B. A decrease in the amount of pulled-

down "prey" protein with increasing concentrations of Erythrosine B indicates inhibition of the

PPI.

Signaling Pathway Affected by PPI Inhibition

Erythrosine B inhibits the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its

receptor (TNFR1).[5] This interaction is a critical upstream event in the activation of the NF-κB

signaling pathway, which plays a key role in inflammation, immunity, and cell survival.

Diagram of the NF-κB Signaling Pathway and Potential Inhibition by Erythrosine B
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Caption: Erythrosine B can inhibit the NF-κB pathway by blocking TNF-α/TNFR1 interaction.
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Conclusion
Erythrosine sodium is a versatile and cost-effective reagent for a range of in vitro

applications. Its utility as a less toxic alternative to Trypan Blue for cell viability, its efficacy as a

photosensitizer in PDT, and its emerging role as a PPI inhibitor make it a valuable tool for

researchers in various fields. The protocols provided here offer a foundation for the successful

implementation of Erythrosine B in your experimental workflows. It is always recommended to

optimize concentrations and incubation times for specific cell types and experimental

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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